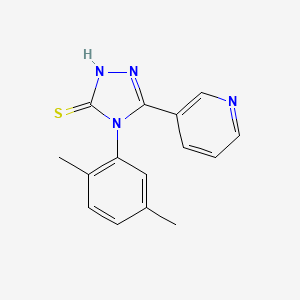
4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as DMTT, is a chemical compound with potential applications in scientific research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. DMTT is a thiol derivative of 1,2,4-triazole, which makes it a promising candidate for further investigation in various fields of research.
Wirkmechanismus
The exact mechanism of action of 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it has been proposed that the thiol group in this compound may be responsible for its antimicrobial and antifungal activities. The thiol group is known to be reactive towards various cellular components, including proteins and enzymes, which may lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory activities, which may have potential applications in the treatment of various diseases, including cancer and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments is its potent antimicrobial and antifungal activities. This makes it a valuable tool for investigating the mechanisms of action of various microorganisms and for developing new antimicrobial and antifungal agents. However, one limitation of using this compound in laboratory experiments is its potential toxicity towards mammalian cells. Further studies are needed to determine the safe concentration range of this compound for use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol. One potential area of research is in the development of new antimicrobial and antifungal agents based on the structure of this compound. Another potential area of research is in the investigation of the antioxidant and anti-inflammatory activities of this compound, which may have potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the safe concentration range of this compound for use in laboratory experiments and to investigate its potential toxicity towards mammalian cells.
Synthesemethoden
The synthesis of 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate to form 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate compound is then reacted with thiosemicarbazide to form 4-(2,5-dimethylphenyl)-5-(1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, which is further oxidized to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to exhibit potent antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-10-5-6-11(2)13(8-10)19-14(17-18-15(19)20)12-4-3-7-16-9-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUAOGNHNWERSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

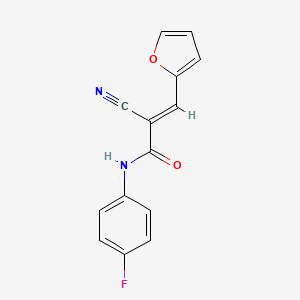
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
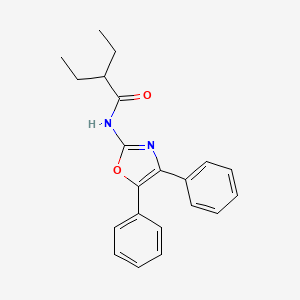
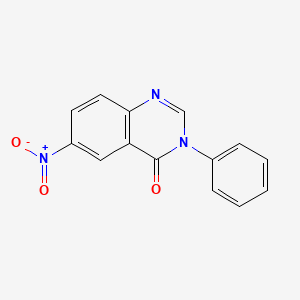
![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)
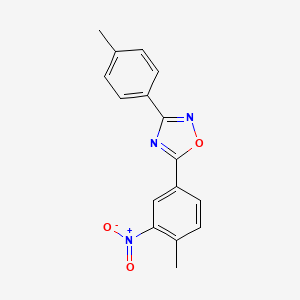
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)

![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)